molecular formula C15H13NO5 B14383003 2-Benzamido-4-hydroxy-5-methoxybenzoic acid CAS No. 89625-46-7

2-Benzamido-4-hydroxy-5-methoxybenzoic acid

Katalognummer: B14383003
CAS-Nummer: 89625-46-7
Molekulargewicht: 287.27 g/mol
InChI-Schlüssel: VGBPTSCYLBFZHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzamido-4-hydroxy-5-methoxybenzoic acid is an organic compound with a complex structure that includes benzamido, hydroxy, and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-4-hydroxy-5-methoxybenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of a methoxybenzoic acid derivative, followed by reduction to form the corresponding amine. This amine is then acylated with benzoyl chloride to introduce the benzamido group. The final step involves hydrolysis under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated systems may be used to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzamido-4-hydroxy-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-Benzamido-4-hydroxy-5-formylbenzoic acid.

    Reduction: Formation of 2-Amino-4-hydroxy-5-methoxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Benzamido-4-hydroxy-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Benzamido-4-hydroxy-5-methoxybenzoic acid depends on its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The benzamido group can enhance the compound’s stability and solubility, facilitating its transport and distribution within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-5-methoxybenzoic acid: Lacks the benzamido group, making it less complex and potentially less active in certain applications.

    2-Amino-4-hydroxy-5-methoxybenzoic acid: Contains an amino group instead of a benzamido group, which can alter its reactivity and biological activity.

    4-Hydroxybenzoic acid: Lacks both the methoxy and benzamido groups, making it a simpler compound with different properties.

Uniqueness

2-Benzamido-4-hydroxy-5-methoxybenzoic acid is unique due to the presence of all three functional groups (benzamido, hydroxy, and methoxy), which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

89625-46-7

Molekularformel

C15H13NO5

Molekulargewicht

287.27 g/mol

IUPAC-Name

2-benzamido-4-hydroxy-5-methoxybenzoic acid

InChI

InChI=1S/C15H13NO5/c1-21-13-7-10(15(19)20)11(8-12(13)17)16-14(18)9-5-3-2-4-6-9/h2-8,17H,1H3,(H,16,18)(H,19,20)

InChI-Schlüssel

VGBPTSCYLBFZHI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.